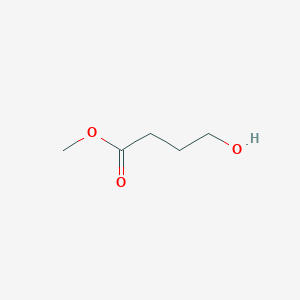

Methyl 4-hydroxybutanoate

Description

Properties

IUPAC Name |

methyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYVXCGKMCYNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239021 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-57-5 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-hydroxybutanoate" chemical structure and formula

An In-depth Technical Guide to Methyl 4-hydroxybutanoate (B1227057)

This technical guide provides a comprehensive overview of Methyl 4-hydroxybutanoate, a versatile organic compound with applications in pharmaceutical research and chemical synthesis. The document details its chemical structure, physical and chemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an ester of 4-hydroxybutanoic acid and methanol.[1] It is also recognized by several synonyms, including 4-Hydroxybutanoic acid methyl ester and 4-Hydroxybutyric acid methyl ester.[2][3] Its unique bifunctional nature, possessing both a hydroxyl and a methyl ester group, makes it a valuable intermediate in organic synthesis.[1][2]

Chemical Formula: C₅H₁₀O₃[3][4][5]

Molecular Structure: The structure consists of a four-carbon chain with a hydroxyl group at one terminus (C4) and a methyl ester group at the other (C1).

Structural Identifiers:

-

InChI: InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3[2][6][7]

-

InChI Key: JUYVXCGKMCYNBN-UHFFFAOYSA-N[6]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor.[2][8] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 118.13 g/mol | [4][5][7] |

| CAS Number | 925-57-5 | [3][4][6] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 190.9 ± 23.0 °C at 760 mmHg | [8] |

| Flash Point | 77.4 ± 15.4 °C | |

| Density | 1.1 ± 0.1 g/cm³ | [9][10] |

| Vapor Pressure | 0.1 ± 0.8 mmHg at 25°C | |

| Water Solubility | 3.712e+05 mg/L at 25 °C (estimated) | |

| LogP | -0.10 to -0.06 | [4][8] |

| Refractive Index | 1.423 | [10] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. A common and efficient method involves the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol.[1]

Protocol: Acid-Catalyzed Synthesis from γ-Butyrolactone

Objective: To synthesize this compound via the ring-opening of γ-butyrolactone.

Materials:

-

γ-Butyrolactone (GBL)

-

Methanol (anhydrous)

-

Acidic Catalyst (e.g., Zinc Chloride or concentrated Sulfuric Acid)

-

Phosphorus Trichloride (B1173362) (PCl₃)

-

Reaction vessel (round-bottom flask) equipped with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

To a clean, dry reactor, add γ-butyrolactone, methanol, and the chosen acidic catalyst (e.g., zinc chloride).[1]

-

Stir the mixture under normal atmospheric pressure at a controlled temperature between 30-60°C.[1]

-

Add phosphorus trichloride dropwise to the reaction mixture using a dropping funnel.[1]

-

After the complete addition of PCl₃, continue the reaction with stirring for an additional 0.5 to 2 hours.[1]

-

Upon completion, the reaction mixture can be worked up by neutralization, extraction with a suitable organic solvent (e.g., ethyl acetate), and subsequent purification.

-

Purification is typically achieved by distillation under reduced pressure to yield pure this compound.[11]

Below is a workflow diagram illustrating this synthetic process.

Caption: Workflow for the synthesis of this compound.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of this compound. While a specific method for this exact compound is not detailed in the provided results, a general Reversed-Phase HPLC (RP-HPLC) protocol can be adapted from methods for similar analytes.[12][13]

Protocol: RP-HPLC Analysis

Objective: To detect and quantify this compound in a sample matrix.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size)[12]

-

Mobile Phase: Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid)[12]

-

This compound standard for calibration

-

Sample dissolved in a suitable solvent (e.g., mobile phase)

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase constituents. A gradient elution may be necessary to separate the analyte from matrix interferences. A typical gradient could be from 100% water (0.1% TFA) to 70% water / 30% acetonitrile (0.1% TFA) over 15 minutes.[12]

-

System Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and record the peak area to construct a calibration curve.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount in the sample by using the peak area and the calibration curve.

The logical relationship for this analytical approach is outlined below.

Caption: Logical workflow for RP-HPLC analysis.

Applications in Research and Development

This compound serves as a key building block in organic synthesis.[1] Its two functional groups allow for a variety of chemical transformations, making it a precursor for more complex molecules. It has been utilized in the synthesis of chiral γ-hydroxy acid derivatives, which are of interest in the development of novel pharmaceuticals.[1]

References

- 1. Buy this compound | 925-57-5 [smolecule.com]

- 2. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 925-57-5 | this compound - Synblock [synblock.com]

- 6. This compound | 925-57-5 [sigmaaldrich.com]

- 7. Butanoic acid, 4-hydroxy-, methyl ester | C5H10O3 | CID 70217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. methyl 4-hydroxybutyrate, 925-57-5 [thegoodscentscompany.com]

- 9. This compound | CAS#:925-57-5 | Chemsrc [chemsrc.com]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

"Methyl 4-hydroxybutanoate" physical properties boiling point density

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxybutanoate (B1227057)

This technical guide provides a comprehensive overview of the key physical properties of Methyl 4-hydroxybutanoate (CAS No. 925-57-5), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require accurate physical data and detailed experimental methodologies.

Core Physical Properties

This compound is an organic ester and a derivative of 4-hydroxybutyric acid.[1] It typically appears as a colorless to pale yellow liquid.[2][3] A precise understanding of its physical characteristics is essential for its application in synthesis, purification, and formulation.

Data Presentation

The primary physical properties of this compound are summarized in the table below for clear reference.

| Physical Property | Value | Conditions |

| Boiling Point | 190.0 - 191.0 °C | At 760 mmHg[2] |

| 190.9 ± 23.0 °C | At 760 mmHg[4][5] | |

| Density | 1.1 ± 0.1 g/cm³ | Standard Conditions[4][5] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of this compound.

Determination of Boiling Point via Distillation

This method is suitable for determining the boiling point of a liquid sample by distillation at atmospheric pressure.[6]

Apparatus:

-

Round-bottom flask (25 mL or 50 mL)

-

Simple distillation head with a port for a thermometer

-

Liebig condenser

-

Receiving flask

-

Thermometer (-10 to 200 °C range)

-

Heating mantle

-

Boiling chips

-

Clamps and stands

Procedure:

-

Assembly: Assemble the distillation apparatus securely using clamps and stands. Ensure all glass joints are properly fitted.

-

Sample Preparation: Place approximately 10-15 mL of pure this compound into the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor distilling.[6]

-

Heating: Begin heating the flask gently with the heating mantle.

-

Observation: As the liquid heats, a ring of condensing vapor will rise through the flask and into the distillation head. The temperature reading on the thermometer will climb and then stabilize as the vapor surrounds the bulb.

-

Data Recording: Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This stable temperature, observed as the first drops of distillate are collected in the receiving flask, is the boiling point.[6]

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a pressure-temperature nomograph.

Determination of Density using a Pycnometer

This protocol describes the use of a pycnometer (specific gravity bottle) for the precise determination of liquid density.

Apparatus:

-

Pycnometer (e.g., 10 mL Gay-Lussac type)

-

Analytical balance (readable to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled, deionized water of a known temperature (e.g., 20 °C). Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂. The density of water (ρwater) at this temperature must be known.

-

Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature used for the water. Insert the stopper, dry the exterior, and weigh the filled pycnometer. Record this mass as m₃.

-

Calculation:

-

Calculate the mass of the water: mwater = m₂ - m₁

-

Calculate the volume of the pycnometer: V = mwater / ρwater

-

Calculate the mass of the sample: msample = m₃ - m₁

-

Calculate the density of the sample (ρsample): ρsample = msample / V

-

Synthesis Pathway Visualization

This compound can be synthesized via the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol. This process is a common and efficient method for its preparation.[7]

Caption: Acid-catalyzed synthesis of this compound.

References

- 1. 4-Hydroxybutanoic acid methyl ester | 925-57-5 [chemicalbook.com]

- 2. methyl 4-hydroxybutyrate, 925-57-5 [thegoodscentscompany.com]

- 3. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:925-57-5 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy this compound | 925-57-5 [smolecule.com]

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxybutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-hydroxybutanoate (B1227057) in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for methyl 4-hydroxybutanoate, this guide presents a comparative analysis of structurally similar compounds to offer valuable insights for researchers. Furthermore, it details a robust experimental protocol for the precise determination of solubility and includes workflow diagrams to visually represent the experimental process.

Comparative Solubility of Structurally Related Esters

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Chloroform | Sparingly Soluble | Not Specified |

| Ethyl Acetate | Slightly Soluble | Not Specified | |

| Methanol | Slightly Soluble | Not Specified | |

| Water | ~371,200 mg/L (estimated) | 25 | |

| Methyl 3-hydroxybutyrate | Water | ~472,800 mg/L (estimated) | 25 |

| Ethanol | Soluble | Not Specified | |

| Ethyl 4-hydroxybutanoate | Chloroform | Sparingly Soluble[1] | Not Specified |

| Methanol | Slightly Soluble[1] | Not Specified | |

| Water | ~125,200 mg/L (estimated)[2] | 25 | |

| Dimethyl Succinate | Water | 25,000 mg/L[3] | 20 |

| Ethanol | Soluble[3] | Not Specified | |

| Acetone | Soluble[3] | Not Specified | |

| Ethyl Ether | Very Soluble[3] | Not Specified |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and Gravimetric Analysis

The following protocol details a reliable method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

1. Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Drying oven

-

Desiccator

2. Procedure:

a. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct layer of the solute should be visible to ensure saturation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4] Periodically check for the continued presence of an excess solute phase.

b. Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with the solute) using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets of the solute.

c. Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Transfer a precise volume of the saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (approximately 191 °C) until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator to room temperature and reweigh.

3. Data Analysis:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

References

"Methyl 4-hydroxybutanoate" spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-hydroxybutanoate (B1227057) (CAS No: 925-57-5), a versatile organic compound with applications in chemical synthesis and as a potential pharmaceutical intermediate. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived raw data, the following sections present predicted spectroscopic values for methyl 4-hydroxybutanoate. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit four distinct signals corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | -OCH₃ (Methyl ester) |

| ~3.65 | Triplet | 2H | -CH₂-OH (Methylene adjacent to hydroxyl) |

| ~2.42 | Triplet | 2H | -CH₂-C=O (Methylene adjacent to carbonyl) |

| ~1.90 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.7 (variable) | Broad Singlet | 1H | -OH (Hydroxyl proton) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum will show five signals, one for each of the five carbon atoms in different chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~174.5 | C=O (Ester carbonyl) |

| ~62.0 | -CH₂-OH |

| ~51.5 | -OCH₃ |

| ~30.5 | -CH₂-C=O |

| ~28.0 | -CH₂-CH₂-CH₂- |

IR (Infrared) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a hydroxyl group, an ester group, and alkane C-H bonds.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 (broad) | O-H | Alcohol, H-bonded stretch[1][2][3] |

| 3000-2850 | C-H | Alkane stretch[4] |

| 1750-1735 (strong) | C=O | Ester carbonyl stretch[4] |

| 1260-1050 | C-O | Alcohol/Ester stretch[1][2] |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Relative Intensity |

| 118 | [M]⁺ | Low to moderate |

| 101 | [M - OH]⁺ | Moderate |

| 87 | [M - OCH₃]⁺ | Moderate |

| 74 | [CH₂(OH)OCH₃]⁺ (from McLafferty rearrangement) | High |

| 59 | [COOCH₃]⁺ | Moderate |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

A sample for NMR analysis is prepared by dissolving 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5] The solution should be clear and free of particulate matter.[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[6]

-

¹H NMR: The spectrum is acquired using a single-pulse experiment. For quantitative results, a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) should be employed between scans.[7]

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.[7]

IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat (thin film) method or with an Attenuated Total Reflectance (ATR) accessory.

-

Neat (Thin Film) Method: A drop of the liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[8][9][10] The plates are then mounted in the spectrometer for analysis.

-

ATR Method: A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[8][11] This method requires minimal sample preparation and is easy to clean.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.[8]

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a volatile compound like this compound.

-

Sample Preparation: A dilute solution of the sample (e.g., 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.[12][13]

-

Gas Chromatography: The sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms).[12][14] The oven temperature is programmed to ramp up to ensure separation of components.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for fragmentation.[15] The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the structure of this compound and the general workflows for its spectroscopic analysis.

Caption: Molecular structure and predicted NMR assignments for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.latech.edu [chem.latech.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. uoguelph.ca [uoguelph.ca]

- 14. benchchem.com [benchchem.com]

- 15. jeol.com [jeol.com]

Methyl 4-Hydroxybutanoate: A Technical Examination of Its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxybutanoate (B1227057), a methyl ester of the naturally occurring 4-hydroxybutanoic acid (GHB), has been a subject of interest due to its potential presence in various natural products, particularly fermented beverages. This technical guide provides an in-depth review of the current scientific understanding of the natural occurrence and sources of methyl 4-hydroxybutanoate. Contrary to some database entries, recent targeted analytical studies have failed to detect this compound in a wide range of alcoholic beverages. This guide will detail the available evidence, discuss the biosynthesis of its precursor, and present relevant analytical methodologies for its detection.

Natural Occurrence: Absence in Alcoholic Beverages

Initial interest in the natural occurrence of this compound was sparked by its potential formation in fermented products where its precursor, 4-hydroxybutanoic acid (GHB), is known to be present in small quantities. GHB is a natural byproduct of fermentation and is found in some beers and wines.[1] However, a targeted 2020 study published in the Journal of Analytical Toxicology investigated the presence of this compound in a variety of alcoholic beverages and found it to be undetectable.

A liquid chromatography-triple quadrupole-mass spectrometric (LC-QQQ-MS) method was developed and validated to quantify both methyl- and ethyl-4-hydroxybutyrate in 47 different alcoholic beverages, including wines, spirits, and liqueurs. While ethyl-4-hydroxybutyrate was found in naturally occurring amounts, particularly in wine samples, no methyl-4-hydroxybutanoate was detectable in any of the samples analyzed .[2]

This finding suggests that the direct methylation of 4-hydroxybutanoic acid to form this compound either does not occur or occurs at levels below the detection limit of modern analytical instrumentation in common alcoholic beverages.

Table 1: Quantitative Data on this compound in Alcoholic Beverages

| Beverage Type | Number of Samples Analyzed | This compound Concentration | Reference |

| Wine, Spirits, Liqueurs | 47 | Not Detected | [2] |

Potential Sources and Biosynthesis

While the direct natural occurrence of this compound remains unconfirmed, understanding the biosynthesis of its precursor, 4-hydroxybutanoic acid, is crucial for assessing its potential formation.

Biosynthesis of 4-Hydroxybutanoic Acid (GHB)

In mammals, GHB is a naturally occurring neurotransmitter and a metabolite of gamma-aminobutyric acid (GABA).[1] Its synthesis primarily involves the reduction of succinic semialdehyde by the enzyme succinic semialdehyde reductase.[1]

In microorganisms, 4-hydroxybutyrate can be produced through various metabolic pathways. For instance, recombinant Escherichia coli has been engineered to produce 4-hydroxybutyrate from glucose. Some microorganisms can also produce poly-4-hydroxybutyrate, a biopolymer of 4-hydroxybutyrate.

The formation of this compound would require the esterification of 4-hydroxybutanoic acid with methanol (B129727). While methanol can be present in small amounts in fermented beverages, the enzymatic or spontaneous reaction to form the methyl ester appears to be absent or insignificant under these conditions.

Experimental Protocols

The following section details the analytical methodology used in the key study that investigated the presence of this compound in alcoholic beverages. This protocol is valuable for researchers aiming to detect and quantify this compound in various matrices.

Quantification of this compound in Alcoholic Beverages by LC-QQQ-MS

This method was developed for the sensitive and specific quantification of methyl- and ethyl-4-hydroxybutyrate.

-

Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-QQQ-MS).

-

Sample Preparation: Direct analysis of beverage samples.

-

Chromatographic Separation: Details of the column, mobile phase, and gradient are specified in the original publication.

-

Mass Spectrometric Detection: The instrument was operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Limit of Detection (LoD): 5.8 ng/mL for methyl-4-hydroxybutyrate.[2]

Signaling Pathways and Logical Relationships

The potential formation of this compound is logically dependent on the presence of its precursors, 4-hydroxybutanoic acid and methanol, and a mechanism for their esterification.

Conclusion

Based on the current scientific literature, there is no definitive evidence to support the natural occurrence of this compound in commonly consumed natural products, particularly alcoholic beverages. A key study utilizing a highly sensitive and specific analytical method did not detect this compound in a wide array of samples. While its precursor, 4-hydroxybutanoic acid, is a known natural product and fermentation byproduct, the conditions for its methylation to form this compound do not appear to be prevalent in these matrices. Future research could explore other potential natural sources or microbial pathways, but at present, the classification of this compound as a naturally occurring compound in food and beverages is not supported by robust scientific evidence. This guide underscores the importance of rigorous, targeted analysis in the identification and quantification of trace compounds in complex natural matrices.

References

Methyl 4-hydroxybutanoate as a Precursor to Gamma-Hydroxybutyrate (GHB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-hydroxybutyrate (GHB) is a psychoactive substance with a history of both therapeutic use and abuse. Its synthesis from various precursors is a subject of significant interest in forensic chemistry, pharmacology, and drug development. This technical guide provides an in-depth analysis of methyl 4-hydroxybutanoate (B1227057) as a precursor to GHB. It details the chemical conversion process through base-catalyzed hydrolysis, presents quantitative data from analogous reactions, outlines experimental protocols for synthesis and analysis, and visualizes the key signaling pathways of GHB through which it exerts its pharmacological effects.

Introduction

Gamma-hydroxybutyric acid (GHB), a short-chain fatty acid, is an endogenous compound in the mammalian brain, where it is believed to function as a neurotransmitter or neuromodulator. Exogenously administered GHB has sedative-hypnotic effects and has been used to treat narcolepsy and alcoholism. However, it is also a well-known drug of abuse. The synthesis of GHB can be achieved from several precursors, with the hydrolysis of its corresponding lactone, gamma-butyrolactone (B3396035) (GBL), being a widely documented route. Methyl 4-hydroxybutanoate, the methyl ester of GHB, represents another viable and chemically straightforward precursor. The conversion involves a simple hydrolysis reaction, typically base-catalyzed, to yield the carboxylate salt of GHB.

Chemical Conversion of this compound to GHB

The conversion of this compound to GHB is a classic example of ester hydrolysis, specifically saponification when carried out under basic conditions. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt (sodium gamma-hydroxybutyrate if sodium hydroxide is used), and methanol (B129727) is produced as a byproduct. Subsequent acidification of the reaction mixture will protonate the carboxylate to yield the free acid form of GHB.

Reaction Stoichiometry and Conditions

The reaction proceeds with a 1:1 molar ratio of this compound to the base (e.g., sodium hydroxide). An excess of the base is often used to ensure complete reaction. The hydrolysis is typically carried out in a solvent mixture, such as water and methanol, and may be heated to reflux to increase the reaction rate.

Quantitative Data

While specific quantitative data for the hydrolysis of this compound is not extensively published in peer-reviewed literature, data from analogous base-catalyzed hydrolysis of other methyl esters provide a strong indication of the expected efficiency of this conversion.

| Product | Precursor | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH / Water, Methanol | Reflux, 4h | 95-99% | [1] |

| Sodium Gamma-Hydroxybutyrate | Gamma-Butyrolactone (GBL) | NaOH / Water | Not specified | High | [2] |

| GHB-Fatty Acid Conjugates | Tert-Butyl 4-hydroxybutanoate | TFA / DCM | Room Temperature, overnight | 60-70% | [3] |

Table 1: Representative Yields for Analogous Hydrolysis Reactions.

Experimental Protocols

The following protocols are adapted from established procedures for the base-catalyzed hydrolysis of esters and the analysis of GHB.

Synthesis of Sodium Gamma-Hydroxybutyrate from this compound

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol

-

Distilled water

-

Hydrochloric acid (HCl) (for acidification if the free acid is desired)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known molar amount of this compound in a mixture of methanol and water.

-

Add a stoichiometric equivalent or slight excess of sodium hydroxide to the solution.

-

Heat the mixture to reflux with constant stirring for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the sodium salt of GHB is the desired product, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be recrystallized from a suitable solvent.

-

To obtain the free acid (GHB), carefully acidify the cooled reaction mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous solution multiple times with an organic solvent such as dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield GHB as an oil or a low-melting solid.

Quantitative Analysis of GHB by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

GHB sample (synthesized or in a biological matrix)

-

Deuterated GHB (GHB-d6) as an internal standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent

-

Ethyl acetate (B1210297) or other suitable solvent

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To a known volume or weight of the sample, add a known amount of the internal standard (GHB-d6).

-

Extraction (for biological matrices): Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.

-

Derivatization: Evaporate the solvent from the extract to dryness under a stream of nitrogen. Add a solution of BSTFA in a suitable solvent (e.g., ethyl acetate). Heat the mixture at 60-70°C for 20-30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of GHB.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Data Analysis: Monitor for the characteristic ions of the TMS-derivatized GHB and the internal standard. Quantify the amount of GHB in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of GHB.

Signaling Pathways of GHB

GHB exerts its pharmacological effects primarily through its interaction with two distinct receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.

GHB Receptor Signaling

The GHB receptor is a G-protein coupled receptor (GPCR) that is stimulated by endogenous, low concentrations of GHB. Its activation is generally associated with excitatory effects.

Caption: GHB Receptor Signaling Pathway.

GABA-B Receptor Signaling

At higher, pharmacological concentrations, GHB acts as a weak agonist at the GABA-B receptor, which is also a GPCR. Activation of the GABA-B receptor is primarily inhibitory.

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for the synthesis and analysis of GHB from this compound is a multi-step process that requires careful execution and appropriate analytical validation.

Caption: Experimental Workflow for GHB Synthesis and Analysis.

Conclusion

This compound serves as a viable and direct precursor for the synthesis of gamma-hydroxybutyrate through a well-understood chemical transformation. The base-catalyzed hydrolysis of this ester is expected to be a high-yielding and straightforward reaction, adaptable from standard organic chemistry protocols. The resulting GHB can be purified and quantified using established analytical techniques such as GC-MS. Understanding the synthesis of GHB from its various precursors is crucial for law enforcement, forensic laboratories, and the pharmaceutical industry. Furthermore, a detailed knowledge of its signaling pathways via the GHB and GABA-B receptors is fundamental for the development of novel therapeutics and for understanding the complex pharmacology of this compound. This guide provides a comprehensive technical overview to aid researchers and professionals in these fields.

References

"Methyl 4-hydroxybutanoate" potential biological activities and screening

An In-Depth Technical Guide to the Potential Biological Activities and Screening of Methyl 4-Hydroxybutanoate (B1227057)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxybutanoate is a simple ester with significance in biological and pharmaceutical research primarily as a prodrug of the neurotransmitter γ-hydroxybutyric acid (GHB) and as a versatile synthetic intermediate. While it is found as a volatile component in various natural products, there is a notable scarcity of data on its intrinsic biological activities. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its conversion to the biologically active GHB, the associated signaling pathways, and its application in the synthesis of other bioactive molecules. Detailed protocols for relevant screening assays are provided to facilitate further research and evaluation.

Introduction

This compound (CAS No: 2938-55-8) is the methyl ester of 4-hydroxybutanoic acid. Its primary biological relevance stems from its role as a prodrug, a chemically modified inactive compound that, upon administration, is metabolized into its active form. In vivo, esterases rapidly hydrolyze this compound to yield methanol (B129727) and γ-hydroxybutyric acid (GHB), the latter being responsible for the compound's pharmacological effects. GHB is an endogenous neurotransmitter and neuromodulator in the mammalian brain with complex pharmacology, including sedative, euphoric, and amnestic effects.[1]

Beyond its function as a GHB precursor, this compound serves as a building block in organic synthesis for creating more complex molecules with therapeutic potential, such as histone deacetylase (HDAC) inhibitors. This guide will synthesize the available data on this compound, focusing on its conversion to GHB, the biological activities of GHB, and relevant experimental protocols for screening and evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Boiling Point | ~190 °C |

| CAS Number | 2938-55-8 |

| Appearance | Clear liquid |

Biological Activities and Mechanism of Action

The biological activity of this compound is almost exclusively attributed to its metabolic conversion to GHB. There is limited evidence for any significant, direct biological activity of the ester itself.

Prodrug Conversion to GHB

Upon entering a biological system, this compound is a substrate for ubiquitous esterase enzymes present in plasma, the liver, and other tissues. These enzymes catalyze the hydrolysis of the ester bond, releasing GHB.

Caption: Metabolic conversion of this compound to GHB.

Pharmacology of GHB

The pharmacological effects of GHB are complex, involving at least two distinct receptor systems.

-

GABAB Receptors: At therapeutic and recreational doses, GHB acts as a weak partial agonist at GABAB receptors. This interaction is responsible for its most prominent effects, including sedation, anesthesia, and changes in sleep architecture.[[“]] Presynaptic GABAB activation inhibits calcium influx, reducing neurotransmitter release, while postsynaptic activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and neuronal inhibition.[1]

-

GHB-Specific Receptors (GHBR): The brain also contains high-affinity binding sites specific to GHB. The activation of these receptors, which are distinct from GABA receptors, is thought to modulate the release of other neurotransmitters, particularly dopamine, and may contribute to the neuromodulatory effects of endogenous GHB.[[“]]

Caption: GHB signaling through presynaptic and postsynaptic GABA-B receptors.

Screening and Experimental Protocols

Evaluating this compound requires assays that can assess both its stability as a prodrug and any potential intrinsic biological activities.

Experimental Protocol: In Vitro Plasma Stability Assay

This assay is crucial to determine the rate at which this compound is converted to GHB by plasma esterases.

Objective: To measure the rate of hydrolysis of a test compound in plasma from a relevant species (e.g., human, rat, mouse).

Materials:

-

Test compound (this compound)

-

Control compound (e.g., a known labile ester like procaine)

-

Pooled plasma (e.g., human plasma with sodium heparin)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) or methanol (containing an internal standard for LC-MS/MS analysis)

-

96-well microtiter plate

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Thaw frozen plasma at 37°C.

-

Dilute the plasma with phosphate buffer (pH 7.4) if necessary (e.g., to 80% plasma).

-

Dispense the plasma into wells of the 96-well plate and pre-incubate at 37°C for 5-10 minutes.

-

To initiate the reaction, add a small volume of the test compound stock solution to the plasma to achieve a final concentration (e.g., 1-10 µM).

-

Incubate the plate at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding 3-4 volumes of cold acetonitrile (containing internal standard) to the wells. The 0-minute sample is prepared by adding the quenching solution before the test compound.

-

Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 x g for 15 minutes to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

-

Plot the natural logarithm of the percent remaining versus time.

-

The slope of the linear portion of this plot (k) is the degradation rate constant.

-

The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k .[3]

Caption: Experimental workflow for the in vitro plasma stability assay.

Experimental Protocol: Red Blood Cell (RBC) Membrane Stabilization Assay

This assay is used to screen for potential anti-inflammatory activity by assessing a compound's ability to protect RBC membranes from hypotonicity-induced lysis. While this compound was identified in a plant extract that showed activity, the compound itself was not directly tested.[4] This protocol is provided as a relevant screening method.

Objective: To evaluate the ability of a test compound to stabilize the RBC membrane against hypotonic stress.

Materials:

-

Fresh whole human blood (with anticoagulant)

-

Isotonic phosphate buffer (10 mM, pH 7.4)

-

Hypotonic solution (Distilled water)

-

Test compound (this compound)

-

Reference drug (e.g., Diclofenac sodium)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

RBC Suspension Preparation:

-

Centrifuge fresh whole blood at 3000 rpm for 10 minutes.

-

Discard the supernatant ("buffy coat") and wash the packed RBCs three times with isotonic phosphate buffer.

-

Prepare a 10% (v/v) RBC suspension in isotonic phosphate buffer.

-

-

Assay Mixture Preparation:

-

Set up tubes for control, reference, and test samples.

-

For test samples, mix 1 mL of the 10% RBC suspension, 1 mL of various concentrations of the test compound, and 1 mL of hypotonic solution.

-

For the reference, use 1 mL of the reference drug solution instead of the test compound.

-

For the control (maximum hemolysis), use 1 mL of isotonic buffer instead of the test compound.

-

-

Incubation and Measurement:

-

Incubate all tubes at 37°C for 1 hour.

-

After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at 540 nm (measuring hemoglobin release).

-

-

Data Analysis:

-

Calculate the percentage of hemolysis and membrane stabilization using the following formulas:

-

% Hemolysis = (Absorbance of Test Sample / Absorbance of Control) x 100

-

% Protection (Stabilization) = 100 - % Hemolysis

-

-

Use in Synthesis of Bioactive Compounds

This compound is a valuable starting material for the synthesis of more complex molecules. It has been used as a key intermediate in the preparation of analogues of Santacruzamate A, an HDAC inhibitor, and in the synthesis of chroman-4-one-based SIRT2 inhibitors, which have shown antiproliferative properties in cancer cell lines.[3][5] In these contexts, the biological activity is a feature of the final synthesized molecule, not of the this compound precursor itself.

Conclusion

The current body of scientific literature indicates that the primary biological significance of this compound is its function as a prodrug for GHB. Its own intrinsic biological activities appear to be minimal or have not been extensively investigated. For researchers, scientists, and drug development professionals, the value of this compound lies in its ability to deliver GHB systemically and its utility as a synthetic building block. Future research could focus on screening for novel intrinsic activities, but for now, its biological profile is inextricably linked to its active metabolite, GHB. Any evaluation of this compound should prioritize assays that characterize its conversion kinetics and the subsequent pharmacological effects of GHB.

References

- 1. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. karger.com [karger.com]

- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

In-depth Technical Guide: Computational and Theoretical Studies of Methyl 4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxybutanoate (B1227057) (CAS: 925-57-5), also known as methyl 4-hydroxybutyrate or the methyl ester of gamma-hydroxybutyric acid (GHB), is a chemical compound with applications in various scientific fields. It serves as a precursor in organic synthesis and has been identified in metabolomics research. Despite its relevance, a comprehensive review of publicly available scientific literature reveals a notable scarcity of dedicated computational and theoretical studies focusing specifically on this molecule.

Physicochemical and Computationally Derived Properties

Basic molecular properties for methyl 4-hydroxybutanoate have been calculated and are available across several chemical databases. These descriptors are fundamental in computational chemistry for predicting the behavior of a molecule in various environments.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | -0.0681 | [1] |

| Hydrogen Bond Acceptors | 3 | [1][2] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

These values suggest that this compound is a relatively small, polar molecule with some conformational flexibility. The negative LogP value indicates its hydrophilic nature.

Theoretical Methodologies for Analysis

Conformational Analysis

Objective: To identify the stable three-dimensional structures (conformers) of the molecule and their relative energies.

Detailed Protocol:

-

Initial Structure Generation: The 2D structure of this compound is converted into a 3D structure.

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating the single bonds (C-C and C-O). This is often done using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB) due to their computational efficiency.

-

Geometry Optimization and Energy Calculation: The identified unique conformers are then subjected to geometry optimization using more accurate quantum mechanical methods, typically Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311++G(d,p) to account for polarization and diffuse functions.

-

Thermodynamic Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to compute thermodynamic properties (enthalpy, Gibbs free energy) at a given temperature. This allows for the determination of the relative populations of each conformer according to the Boltzmann distribution.

Vibrational Spectroscopy Analysis

Objective: To predict the infrared (IR) and Raman spectra of the molecule and assign vibrational modes to specific molecular motions.

Detailed Protocol:

-

Frequency Calculation: Following geometry optimization at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)), a harmonic vibrational frequency analysis is performed. This calculation yields the frequencies of the normal modes of vibration.

-

Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled using a standard scaling factor for the specific level of theory used (e.g., ~0.96-0.98 for B3LYP).

-

Spectral Simulation: The calculated frequencies and their corresponding intensities (IR intensities and Raman activities) are used to generate a theoretical spectrum. This spectrum can then be compared with experimentally recorded spectra for validation and interpretation. Each peak in the spectrum is assigned to a specific molecular motion, such as C-H stretching, C=O stretching, or O-H bending.

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior of the molecule over time, including its interactions with solvent molecules and its conformational transitions.

Detailed Protocol:

-

System Setup: A simulation box is created containing one or more molecules of this compound and a chosen solvent (e.g., water, represented by models like TIP3P or SPC/E). The molecule must be parameterized with a suitable force field (e.g., GAFF, OPLS-AA) that defines the potential energy function for all atoms and their interactions.

-

Minimization: The initial system is energy-minimized to remove any unfavorable steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure (NPT ensemble) to achieve a stable density. This involves running the simulation for a short period until temperature and pressure have stabilized.

-

Production Run: The main simulation is run for a longer duration (nanoseconds to microseconds) to collect data on the molecule's trajectory.

-

Analysis: The trajectory is analyzed to understand properties such as radial distribution functions (to study solvation shells), hydrogen bonding dynamics, and conformational changes over time.

Potential Research Workflows

Given the absence of published studies, diagrams can be used to propose logical workflows for future computational research on this compound.

Workflow for Conformational and Spectroscopic Analysis

Caption: Proposed workflow for theoretical conformational and spectroscopic analysis.

Workflow for Investigating Reaction Mechanisms

Caption: General workflow for studying a chemical reaction involving the molecule.

Conclusion

While this compound is a known chemical entity, it remains largely unexplored from a computational and theoretical standpoint in the public domain. The data available is limited to basic, computationally derived physicochemical properties. There is a clear opportunity for researchers to apply standard, robust computational methodologies—such as DFT for conformational and spectroscopic analysis, and molecular dynamics for studying its behavior in solution—to build a fundamental understanding of this molecule. The workflows and protocols outlined in this guide provide a clear roadmap for such future investigations, which would be invaluable for applications in drug development, metabolomics, and materials science.

References

The Untapped Potential of Methyl 4-Hydroxybutanoate as a Microbial Carbon Source: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, sustainable, and efficient carbon sources is a cornerstone of modern microbial biotechnology. While conventional substrates like glucose have been extensively studied, attention is increasingly turning to alternative molecules that can be derived from renewable feedstocks or waste streams. Methyl 4-hydroxybutanoate (B1227057) (M4HB), a simple ester, represents one such molecule with untapped potential. This technical guide delves into the core of utilizing M4HB in microbial processes, consolidating available data, outlining experimental methodologies, and visualizing the underlying biochemical pathways.

Microbial Utilization of Methyl 4-Hydroxybutanoate: A Hypothetical Framework

Direct evidence of microbial growth using this compound as a sole carbon source is not extensively documented in publicly available literature. However, based on the well-established metabolic capabilities of various microorganisms, a hypothetical pathway for its utilization can be proposed. This pathway involves two key stages:

-

Ester Hydrolysis: The initial step is the enzymatic hydrolysis of the methyl ester bond to yield 4-hydroxybutanoate (4HB) and methanol (B129727). This reaction is likely catalyzed by non-specific intracellular or extracellular esterases, lipases, or cutinases, which are common in bacteria and fungi.

-

Metabolism of Hydrolysis Products: The resulting 4-hydroxybutanoate and methanol are then channeled into central metabolic pathways.

-

4-Hydroxybutanoate Metabolism: 4HB is a known intermediate in the production of the biopolymer poly-4-hydroxybutyrate (P4HB). Microorganisms capable of synthesizing or degrading P4HB would possess the enzymatic machinery to process 4HB. This typically involves the conversion of 4HB to 4-hydroxybutyryl-CoA, which can then enter the β-oxidation pathway or be used as a precursor for biopolymer synthesis.

-

Methanol Metabolism: Methanol is a C1 carbon source utilized by methylotrophic microorganisms. These microbes typically oxidize methanol to formaldehyde, which is then assimilated into central metabolic pathways, such as the serine cycle or the ribulose monophosphate (RuMP) pathway, or further oxidized to carbon dioxide for energy generation.

-

Potential Microbial Candidates

Several genera of bacteria are promising candidates for the utilization of this compound, based on their known metabolic capabilities for related compounds:

-

Pseudomonas sp.: Many species, such as Pseudomonas putida, are metabolically versatile and are known to degrade a wide range of organic compounds, including short-chain fatty acids and alcohols. They are also known to possess a variety of esterases.

-

Cupriavidus sp.: Cupriavidus necator (formerly Ralstonia eutropha) is a well-studied producer of polyhydroxyalkanoates (PHAs), including copolymers containing 4HB. It can utilize various organic acids as carbon sources.

-

Bacillus sp.: Members of this genus are known for their ability to secrete a wide array of hydrolytic enzymes, including esterases and lipases, and can metabolize diverse organic substrates.

-

Methylotrophic Bacteria (e.g., Methylobacterium sp., Bacillus methanolicus): These bacteria are specialists in utilizing C1 compounds like methanol. A co-culture of a methylotroph with a 4HB-degrading bacterium, or a genetically engineered strain, could efficiently utilize both hydrolysis products of M4HB.

Quantitative Data from Related Microbial Processes

While direct quantitative data for microbial growth on this compound is scarce, data from studies using precursors of 4-hydroxybutyrate for the production of P(3HB-co-4HB) by Cupriavidus necator can provide valuable insights into the potential yields and productivities.

| Main Carbon Source | 4HB Precursor | Precursor Conc. (g/L) | Cultivation Time (h) | Biomass (g/L) | PHA Content (wt%) | 4HB Content in PHA (mol%) | Reference |

| Fructose | 1,4-Butanediol | 4 | 24 | 2.1 | 55 | 6.2 | [1] |

| Fructose | 1,4-Butanediol | 8 | 24 | 2.3 | 58 | 8.5 | [1] |

| Fructose | 1,6-Hexanediol | 4 | 24 | 2.4 | 52 | 5.1 | [1] |

| Fructose | ε-Caprolactone | 2 | 24 | 2.5 | 60 | 10.1 | [1] |

| Fructose | ε-Caprolactone | 4 | 24 | 2.8 | 65 | 15.4 | [1] |

Table 1: Production of P(3HB-co-4HB) by Cupriavidus necator IBP/SFU-1 using different 4HB precursors.[1]

Experimental Protocols

Investigating the microbial utilization of this compound requires a systematic experimental approach. Below are detailed methodologies for key experiments.

Screening of Microorganisms

Objective: To identify microorganisms capable of utilizing this compound as a sole carbon source.

Methodology:

-

Media Preparation: Prepare a minimal salt medium (MSM) with the following composition (per liter):

-

Na₂HPO₄·12H₂O: 9 g

-

KH₂PO₄: 1.5 g

-

NH₄Cl: 1.0 g

-

MgSO₄·7H₂O: 0.2 g

-

Trace element solution: 1 ml

-

This compound: 1-5 g (as the sole carbon source)

-

Agar (B569324): 15 g (for solid media)

-

-

Inoculation: Inoculate the MSM with pure cultures of candidate microorganisms or with enrichment cultures from environmental samples (e.g., soil, industrial wastewater).

-

Incubation: Incubate liquid cultures in a shaker incubator at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 180 rpm). Incubate agar plates in a static incubator.

-

Growth Monitoring: Monitor growth in liquid cultures by measuring the optical density at 600 nm (OD₆₀₀). Observe colony formation on agar plates.

-

Confirmation of Substrate Utilization: Analyze the culture supernatant at different time points using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the depletion of this compound and the potential appearance of 4-hydroxybutanoate as an intermediate.

Analysis of Metabolites

Objective: To identify and quantify this compound and its metabolic products.

Methodology (GC-MS):

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

For intracellular metabolite analysis, quench the cell metabolism, lyse the cells, and extract the metabolites.

-

-

Derivatization (for non-volatile compounds): For the analysis of 4-hydroxybutanoic acid, it is often necessary to convert it to a more volatile ester form (e.g., by methanolysis, though in this case, direct analysis of the methyl ester is the goal).

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the compounds of interest.

-

Injection: Inject the prepared sample.

-

Detection: Use the mass spectrometer to identify compounds based on their mass spectra and retention times compared to analytical standards.

-

Signaling Pathways and Regulatory Networks

The metabolism of alternative carbon sources like this compound is typically under tight regulatory control to ensure efficient carbon utilization and to prevent the accumulation of toxic intermediates. Key regulatory mechanisms may include:

-

Induction of Esterases: The presence of this compound may induce the expression of genes encoding ester-hydrolyzing enzymes.

-

Catabolite Repression: In the presence of a preferred carbon source like glucose, the genes required for the metabolism of this compound are likely to be repressed.

-

Transcriptional Regulation: Specific transcriptional regulators may be involved in sensing the presence of 4-hydroxybutanoate or its downstream metabolites and modulating the expression of the relevant catabolic operons.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, opportunity as a carbon source in microbial processes. While direct evidence for its utilization is limited, the metabolic potential within diverse microbial genera strongly suggests its feasibility as a substrate. The hypothetical metabolic framework presented here, based on the hydrolysis of the ester and subsequent metabolism of 4-hydroxybutanoate and methanol, provides a solid foundation for future research.

For researchers, scientists, and drug development professionals, the path forward involves:

-

Systematic screening and isolation of novel microbial strains capable of efficiently utilizing this compound.

-

Metabolic engineering of well-characterized platform organisms like E. coli and P. putida to introduce or enhance the necessary enzymatic activities for M4HB catabolism.

-

Techno-economic analysis to evaluate the viability of this compound as a feedstock for the production of biofuels, bioplastics, and other valuable chemicals.

By pursuing these avenues of research, the full potential of this compound as a sustainable and versatile carbon source for industrial microbiology can be unlocked.

References

Methodological & Application

Synthesis of Methyl 4-Hydroxybutanoate from Gamma-Butyrolactone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxybutanoate (B1227057) is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure incorporates both a hydroxyl and a methyl ester functional group, making it a versatile building block for further chemical modifications. A common and efficient method for its synthesis involves the acid-catalyzed ring-opening of gamma-butyrolactone (B3396035) (GBL) with methanol (B129727). This document provides detailed application notes, experimental protocols, and a comparative analysis of different catalytic systems for this transformation.

Reaction Principle

The synthesis proceeds via the acid-catalyzed methanolysis of gamma-butyrolactone. The reaction mechanism involves the protonation of the carbonyl oxygen of the lactone by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. Subsequent ring-opening and proton transfer yield the desired product, methyl 4-hydroxybutanoate. The reaction is an equilibrium process, and using an excess of methanol can help drive the reaction towards the product side.

Chemical Equation:

Comparative Analysis of Synthetic Protocols

The choice of acid catalyst and reaction conditions significantly influences the yield and purity of this compound. Below is a summary of quantitative data from various reported methods.

| Catalyst | Catalyst Loading (mol%) | GBL:Methanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Homogeneous Catalysts | ||||||

| Concentrated Sulfuric Acid | Catalytic | Excess Methanol | Reflux | 3 | High (qualitative) | General Knowledge |

| Zinc Chloride | 2 | 1:3 | 50 | 1 | ~95 (analogous reaction) | Chinese Patent Derivative |

| Heterogeneous Catalyst | ||||||

| Amberlyst-15 | 10 wt% | 1:10 | 60 | 6 | High (qualitative) | General Application |

Experimental Protocols

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound using concentrated sulfuric acid as the catalyst.

Materials:

-

Gamma-butyrolactone (GBL)

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (B109758) or Diethyl Ether (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add gamma-butyrolactone and an excess of anhydrous methanol (e.g., a 1:10 molar ratio of GBL to methanol).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of GBL) to the reaction mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reaction: Heat the mixture to reflux using a heating mantle or oil bath and maintain the reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Remove the excess methanol using a rotary evaporator.

-

To the remaining residue, add water and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 80-85 °C at 25 mmHg).[1]

Protocol 2: Synthesis using Zinc Chloride (based on a patent for an analogous reaction)

This protocol is adapted from a patented procedure for a similar transformation and utilizes zinc chloride as the catalyst.

Materials:

-

Gamma-butyrolactone (GBL)

-

Anhydrous Methanol

-

Zinc Chloride (ZnCl₂)

-

Water

-

Dichloromethane or Diethyl Ether (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine gamma-butyrolactone, anhydrous methanol (e.g., a 1:3 molar ratio), and a catalytic amount of zinc chloride (e.g., 2 mol% relative to GBL).

-

Reaction: Heat the mixture to 50-60 °C with stirring for 1-2 hours.[1] Monitor the reaction by TLC or GC.

-

Work-up:

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the product with an organic solvent like dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by vacuum distillation.

Visualizations

Signaling Pathway of the Acid-Catalyzed Synthesis

Caption: Acid-catalyzed ring-opening of GBL.

Experimental Workflow for the Synthesis and Purification

Caption: General workflow for synthesis and purification.

References

Synthesis of Methyl 4-hydroxybutanoate via Esterification of 4-hydroxybutanoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-hydroxybutanoate (B1227057). The primary method described is the Fischer esterification of 4-hydroxybutanoic acid using methanol (B129727) in the presence of an acid catalyst. An alternative approach, the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol, is also discussed. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this versatile chemical intermediate.

Introduction

Methyl 4-hydroxybutanoate is a valuable building block in organic synthesis, serving as a precursor in the preparation of various pharmaceuticals and other fine chemicals.[1] Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a range of subsequent chemical transformations. The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of 4-hydroxybutanoic acid with methanol. This reaction, a classic example of Fischer esterification, is an equilibrium process.[2][3] A significant consideration in this synthesis is the intramolecular cyclization of 4-hydroxybutanoic acid under acidic conditions to form the stable five-membered ring of γ-butyrolactone (GBL).[4] This side reaction can impact the yield of the desired methyl ester. Consequently, reaction conditions must be carefully controlled to favor ester formation. An alternative and often more convenient route involves the direct ring-opening of GBL with methanol under acidic catalysis to yield this compound.[5]

Chemical Reaction Pathway

The synthesis of this compound from 4-hydroxybutanoic acid is an equilibrium reaction catalyzed by acid. The primary reaction and the competing lactonization equilibrium are illustrated below.

Figure 1: Reaction scheme for the Fischer esterification of 4-hydroxybutanoic acid to this compound, including the competing intramolecular cyclization to γ-butyrolactone.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below. Protocol 1 describes the direct esterification of 4-hydroxybutanoic acid, while Protocol 2 details the synthesis from the more common starting material, γ-butyrolactone.

Protocol 1: Fischer Esterification of 4-hydroxybutanoic acid

This protocol is adapted from standard Fischer esterification procedures.[1]

Materials:

-

4-hydroxybutanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or Dichloromethane (B109758)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybutanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution while stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the bulk of the methanol using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Protocol 2: Acid-Catalyzed Ring-Opening of γ-Butyrolactone (GBL)

This protocol is based on the principle of acid-catalyzed alcoholysis of lactones.[5]

Materials:

-

γ-Butyrolactone (GBL)

-

Methanol (anhydrous)